![molecular formula C13H19NO2 B11880823 N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide CAS No. 926319-54-2](/img/structure/B11880823.png)
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide, also known as p-Acetanisidide, is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide typically involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction proceeds as follows:
Step 1: Dissolve p-anisidine in glacial acetic acid.
Step 2: Add acetic anhydride dropwise to the solution while stirring.
Step 3: Heat the reaction mixture to 60-70°C for 2-3 hours.
Step 4: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Step 5: Filter and recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-hydroxyacetanilide.
Reduction: Formation of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amine.
Substitution: Formation of various substituted acetanilide derivatives.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an analgesic and antipyretic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide can be compared with other similar compounds, such as:
Acetanilide: Lacks the methoxy group, resulting in different chemical and biological properties.
p-Methoxyacetanilide: Similar structure but without the isopropyl group, leading to variations in its reactivity and applications.
N-Acetyl-p-methoxyaniline: Another derivative with distinct properties due to the presence of different substituents.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activities.
Propriétés
Numéro CAS |
926319-54-2 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(15)14-13(2,3)9-11-5-7-12(16-4)8-6-11/h5-8H,9H2,1-4H3,(H,14,15) |
Clé InChI |
DDQHQQRZYRDMQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C)(C)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)
![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)
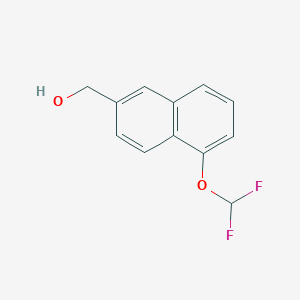
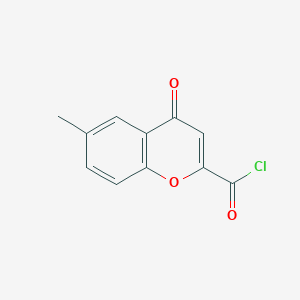
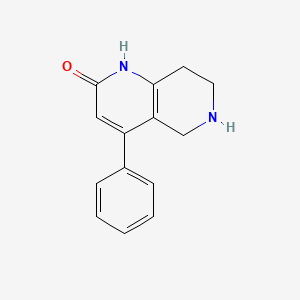

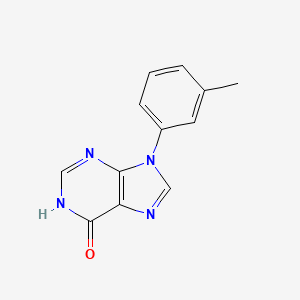


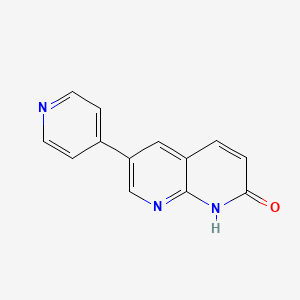

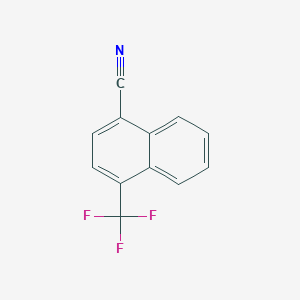

![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
